molecular formula C6H3BrF2Mg B1588187 3,5-Difluorophenylmagnesium bromide CAS No. 62351-47-7

3,5-Difluorophenylmagnesium bromide

Cat. No. B1588187
CAS RN: 62351-47-7
M. Wt: 217.29 g/mol
InChI Key: XQNUHMQSOMLVGM-UHFFFAOYSA-M
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Description

3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It is used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as AMPA receptor potentiators . It can also be used to prepare copper (I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorophenylmagnesium bromide is F2C6H3MgBr . The compound contains a magnesium atom which is bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted at the 3 and 5 positions with fluorine atoms .


Chemical Reactions Analysis

As a Grignard reagent, 3,5-Difluorophenylmagnesium bromide is highly reactive and can participate in a variety of chemical reactions. It is particularly useful in the formation of carbon-carbon bonds . For example, it can be used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes .


Physical And Chemical Properties Analysis

3,5-Difluorophenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.971 g/mL at 25 °C . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Halogenated Tetraarylborates

3,5-Difluorophenylmagnesium bromide is used in the synthesis of halogenated tetraarylborates. These compounds are significant due to the influence of substituents' inductive effects on the reaction process. Tetraarylborates containing highly electronegative substituents have been synthesized using this method, indicating the versatility and importance of 3,5-difluorophenylmagnesium bromide in organic synthesis (Anulewicz-Ostrowska et al., 2003).

In Suzuki Cross-Coupling Reactions

Another application is in Suzuki cross-coupling reactions. This process involves the reaction of 3,5-dimethylphenylmagnesium bromide with other compounds to produce various acid derivatives, demonstrating the compound's utility in creating complex organic molecules (Winkle and Schaab, 2001).

Synthesis of Fluorobenzoic Acid

It is also used in the synthesis of fluorobenzoic acid, an important intermediate in the pharmaceutical industry and material science. The process involves a microflow system for the efficient and high-purity production of these acids, showcasing the role of 3,5-difluorophenylmagnesium bromide in modern, advanced manufacturing techniques (Deng et al., 2015).

In Grignard Reactions

Grignard reactions involving 3,5-difluorophenylmagnesium bromide are central to the synthesis of various organic compounds. This includes the production of perfluoroalkyl-substituted aryl bromides and other functionalized products, highlighting the compound's role in creating novel synthetic building blocks (Budinská et al., 2016).

In Synthesis of Poly(arylene ether sulfone)s

A notable application is in the development of hyperbranched poly(arylene ether sulfone)s. The process involves polymerization via nucleophilic aromatic substitution, where 3,5-difluorophenylmagnesium bromide plays a crucial role in the synthesis of the monomer. This highlights its importance in the field of polymer chemistry and materials science (Himmelberg and Fossum, 2005).

Safety And Hazards

3,5-Difluorophenylmagnesium bromide is a highly flammable liquid and vapor . It may form explosive peroxides and reacts violently with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

magnesium;1,3-difluorobenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNUHMQSOMLVGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenylmagnesium bromide

CAS RN

62351-47-7
Record name 3,5-Difluorophenylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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